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Compound of Interest

Compound Name: 6-Methoxy-D-tryptophan

Cat. No.: B1508716 Get Quote

This technical guide provides a detailed analysis of the spectroscopic profile of 6-Methoxy-D-
tryptophan, a derivative of the essential amino acid tryptophan. As a crucial building block in

peptide synthesis and a significant component in various biologically active molecules, a

thorough understanding of its structural and electronic properties through spectroscopic

analysis is paramount for researchers, scientists, and professionals in drug development. This

document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and

supported by data from closely related analogs.

Introduction
6-Methoxy-D-tryptophan (C₁₂H₁₄N₂O₃) is a modified amino acid distinguished by a methoxy

group at the 6th position of the indole ring. This substitution significantly influences the

molecule's electronic environment and, consequently, its spectroscopic characteristics. The D-

configuration at the alpha-carbon is another key feature, which is of particular interest in the

synthesis of peptides with modified biological activities. Accurate spectroscopic characterization

is the cornerstone of quality control, ensuring the identity, purity, and structural integrity of this

compound in research and development settings.

Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data. The following diagram illustrates the atomic numbering convention used throughout this

guide.
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I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 6-Methoxy-D-tryptophan, both ¹H and ¹³C NMR provide invaluable structural

information. The following predictions are based on established substituent effects on the

tryptophan indole ring and data from analogous compounds such as 5-methoxy-DL-tryptophan.

[1]

¹H NMR Spectroscopy
The proton NMR spectrum of 6-Methoxy-D-tryptophan is expected to show distinct signals for

the aromatic protons of the indole ring, the protons of the amino acid backbone, and the

methoxy group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (Indole N-H) ~10.8 br s -

H-2 ~7.15 s -

H-4 ~7.45 d ~8.4

H-5 ~6.70 dd ~8.4, ~2.2

H-7 ~6.90 d ~2.2

α-H ~3.50 dd ~7.8, ~5.6

β-Hₐ ~3.20 dd ~14.5, ~5.6

β-Hₑ ~3.05 dd ~14.5, ~7.8

OCH₃ ~3.75 s -

NH₂ ~2.10 br s -

COOH ~12.0 br s -

Interpretation:
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Indole Protons: The methoxy group at C-6 is an electron-donating group, which is expected

to shield the protons on the benzene portion of the indole ring, causing upfield shifts

compared to unsubstituted tryptophan. Specifically, H-5 and H-7 will be significantly shielded.

The coupling pattern (d, dd, d) for H-4, H-5, and H-7 is characteristic of a 1,2,4-trisubstituted

benzene ring.

Amino Acid Backbone: The α-proton and the diastereotopic β-protons will exhibit chemical

shifts and coupling patterns typical for amino acids. The exact shifts can be sensitive to pH

and solvent.

Methoxy Group: A sharp singlet around 3.75 ppm is the characteristic signal for the methoxy

protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-D-tryptophan in approximately 0.6 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation

of exchangeable protons (N-H, NH₂, COOH).

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of

DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carboxyl) ~174

C-6 ~156

C-7a ~137

C-3a ~129

C-2 ~124

C-4 ~119

C-3 ~110

C-7 ~109

C-5 ~95

C-α ~55

OCH₃ ~55

C-β ~27

Interpretation:

Indole Carbons: The C-6 carbon, directly attached to the electron-donating methoxy group,

will be significantly deshielded. Conversely, the ortho (C-5, C-7) and para (C-3a) positions

relative to the methoxy group will experience shielding.

Amino Acid Backbone: The carboxyl carbon will appear at the downfield end of the spectrum,

while the α- and β-carbons will have chemical shifts typical for amino acids.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans and a suitable relaxation delay are necessary due to the lower natural abundance and

longer relaxation times of ¹³C nuclei.

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆

solvent peak (δ 39.52 ppm) for calibration.

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 6-Methoxy-D-tryptophan will show

characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups, as well as

aromatic C-H and C=C vibrations.[2][3][4]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300 N-H stretch Indole N-H

3200-2500 O-H stretch Carboxylic acid O-H

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H (CH, CH₂, CH₃)

~1710 C=O stretch Carboxylic acid C=O

1650-1550 N-H bend Amine N-H

1600-1450 C=C stretch Aromatic C=C

1250-1200 C-O stretch (asymmetric) Aryl ether C-O

1050-1000 C-O stretch (symmetric) Aryl ether C-O

Interpretation:

The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the hydrogen-bonded

O-H of the carboxylic acid. The sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch

of the indole ring. The strong carbonyl absorption around 1710 cm⁻¹ confirms the presence of
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the carboxylic acid. The bands in the 1250-1000 cm⁻¹ region are indicative of the C-O

stretching of the methoxy group.

Sample Preparation Data Acquisition Data Processing & Analysis

Prepare KBr pellet or ATR crystal Obtain background spectrum Obtain sample spectrum Perform background correction Identify characteristic absorption bands Correlate bands to functional groups

Click to download full resolution via product page

Caption: Workflow for IR Spectroscopy.

Experimental Protocol: IR Spectroscopy (ATR)

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid 6-Methoxy-D-tryptophan sample

onto the ATR crystal and apply pressure to ensure good contact.

Sample Scan: Acquire the IR spectrum of the sample.

Data Analysis: The instrument's software will automatically perform a background

subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.[5]

Predicted Mass Spectrum (Electrospray Ionization - ESI)
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m/z Ion

235.10 [M+H]⁺

218.07 [M+H - NH₃]⁺

189.08 [M+H - HCOOH]⁺

160.08
[Indole-CH₂-CH=NH₂]⁺ (from decarboxylation

and loss of H)

Interpretation:

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

Common fragmentation pathways for tryptophan derivatives include the loss of ammonia (NH₃)

and the loss of formic acid (HCOOH) from the amino acid side chain. A characteristic fragment

at m/z 160.08 corresponds to the methoxy-indolemethylideneaminium ion, which is a stable

fragment for tryptophan derivatives.

[M+H]⁺
m/z = 235.10

[M+H - NH₃]⁺
m/z = 218.07

- NH₃

[M+H - HCOOH]⁺
m/z = 189.08

- HCOOH

[Methoxy-indolemethylideneaminium]⁺
m/z = 160.08

- (COOH + H)

Click to download full resolution via product page

Caption: Predicted ESI-MS Fragmentation of 6-Methoxy-D-tryptophan.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

Sample Preparation: Prepare a dilute solution of 6-Methoxy-D-tryptophan (e.g., 10 µg/mL)

in a suitable solvent system such as water/acetonitrile with 0.1% formic acid.
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LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an

electrospray ionization (ESI) source.

Chromatography: If necessary, use a C18 column to purify the sample before it enters the

mass spectrometer.

MS Acquisition: Operate the mass spectrometer in positive ion mode. Acquire full scan mass

spectra over a relevant m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions in the

mass spectrum.

Conclusion
The spectroscopic profile of 6-Methoxy-D-tryptophan is a unique fingerprint that confirms its

identity and structure. The predicted NMR, IR, and MS data presented in this guide provide a

comprehensive reference for researchers and scientists. While these predictions are based on

sound scientific principles and data from analogous compounds, it is crucial to confirm these

findings with experimental data for the specific compound of interest. The provided protocols

offer a solid foundation for obtaining high-quality spectroscopic data for 6-Methoxy-D-
tryptophan and other related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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